![molecular formula C5H12N2S2 B14271343 2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine CAS No. 138195-22-9](/img/structure/B14271343.png)
2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine typically involves a multicomponent reaction. One common method includes the reaction of a primary amine, a carbonyl compound, and mercaptoacetic acid. This reaction can be catalyzed by various agents such as BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) at low temperatures to achieve high yields and excellent enantiospecificity .
Industrial Production Methods
In industrial settings, the synthesis of thiazolidine derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to its diverse pharmacological activities. For example, it can inhibit enzymes, modulate receptor activity, and interact with DNA .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Another five-membered ring containing sulfur and nitrogen, but with different biological activities and applications.
Thiadiazole: A heterocyclic compound with a similar structure but different pharmacological properties.
Thiazolidinone: A derivative of thiazolidine with distinct chemical and biological characteristics.
Uniqueness
2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine is unique due to its specific combination of sulfur and nitrogen atoms in the thiazolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
138195-22-9 |
|---|---|
Molecular Formula |
C5H12N2S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C5H12N2S2/c6-1-3-8-5-7-2-4-9-5/h5,7H,1-4,6H2 |
InChI Key |
ISCYODWAXQZUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


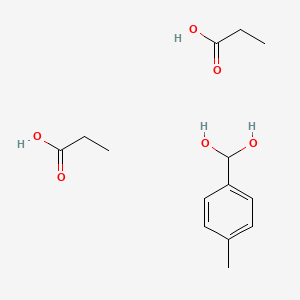
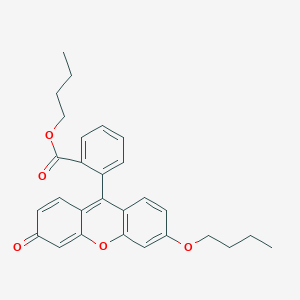

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)


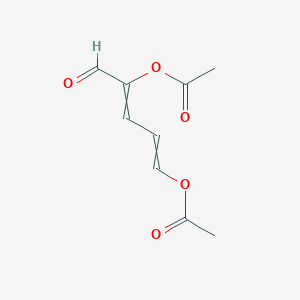
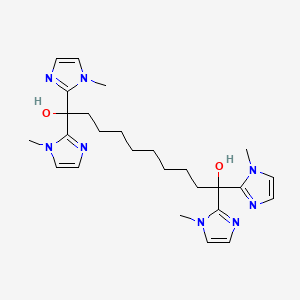
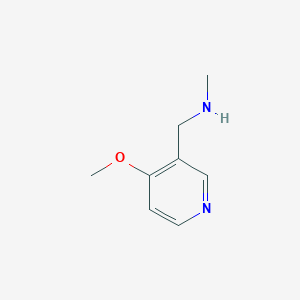
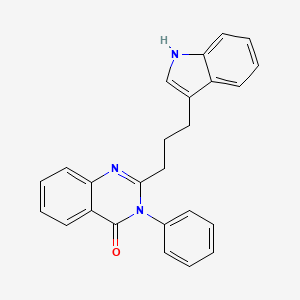
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
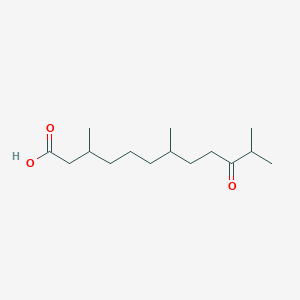
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
